Adenosine 5'-diphosphate disodium salt, with the chemical formula CHNNaOP, is a nucleotide that plays a crucial role in cellular energy transfer and metabolism. It is a sodium salt form of adenosine 5'-diphosphate, which is a key molecule in the biochemical processes of living organisms. This compound is primarily sourced from biological tissues and can also be synthesized in laboratories for various applications.
Adenosine 5'-diphosphate disodium salt can be derived from natural sources, including plant extracts, or produced synthetically in laboratories. It is commonly found in the cells of all living organisms, where it participates in energy metabolism and signal transduction pathways.
This compound is classified as a nucleotide and specifically falls under the category of purine nucleotides. It is involved in several critical biological functions, including energy transfer through the conversion to adenosine triphosphate and participation in nucleic acid metabolism.
Adenosine 5'-diphosphate disodium salt can be synthesized through various methods:
The synthesis often requires controlled conditions to ensure high purity and yield, with purification steps such as chromatography being necessary to remove by-products and unreacted materials.
The molecular structure of adenosine 5'-diphosphate disodium salt consists of an adenine base linked to a ribose sugar, which is further connected to two phosphate groups. The disodium form indicates that two sodium ions are associated with the phosphate groups.
Adenosine 5'-diphosphate disodium salt participates in several biochemical reactions:
The reaction conditions (pH, temperature, and presence of catalysts) significantly influence the rate and outcome of these reactions.
Adenosine 5'-diphosphate disodium salt functions primarily as an energy carrier within cells. Its mechanism involves:
The conversion of adenosine 5'-diphosphate to adenosine triphosphate releases energy that is utilized by cells for numerous biochemical processes.
Adenosine 5'-diphosphate disodium salt has various scientific uses:
This compound's versatility makes it essential for both basic research and applied sciences across various fields such as biochemistry, pharmacology, and molecular biology.
Adenosine 5'-diphosphate disodium salt (ADP-Na₂) is a nucleotide derivative with the systematic name Disodium [(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl phosphate diphosphate. Its molecular formula is C₁₀H₁₃N₅O₁₀P₂Na₂·xH₂O, where the hydrate form typically contains two water molecules (C₁₀H₁₃N₅O₁₀P₂Na₂·2H₂O; molecular weight = 507.19 g/mol) [4] [7]. The anhydrous form has a molecular weight of 471.16 g/mol [5].
The structure comprises three key domains:
Stereochemical specificity is defined by four chiral centers (C1'-C4') in the ribose moiety, all adopting R configurations except C3' (S). The glycosidic bond linking adenine to ribose is in the anti conformation (≈180° torsion angle), minimizing steric clash. The ribose pucker is C2'-endo-C3'-exo, a common conformation in nucleotides that optimizes phosphate interactions. The C4'-C5' bond adopts a gauche-gauche conformation (≈60° torsion), positioning the diphosphate chain for efficient magnesium coordination in biological systems [2] [7].
[Na+].[Na+].Nc1ncnc2n(cnc12)[C@@H]3O[C@H](COP([O-])(=O)OP(O)([O-])=O)[C@@H](O)[C@H]3O
[1] [3] ORKSTPSQHZNDSC-IDIVVRGQSA-L
[1] [3] Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:The ¹H NMR spectrum (D₂O) exhibits characteristic ribose proton signals between δ 3.5–6.0 ppm and adenine aromatic protons between δ 8.1–8.5 ppm [5]. Key assignments include:
The downfield shift of H1' (δ >6.0 ppm) confirms the anti glycosidic bond conformation. Coupling constants (JH1'-H2' ≈ 5.5 Hz; JH2'-H3' ≈ 4.0 Hz) are consistent with C2'-endo ribose puckering [5].
Ultraviolet-Visible (UV-Vis) Spectroscopy:ADP-Na₂ exhibits a λmax at 259 nm (ε ≈ 15,400 L·mol⁻¹·cm⁻¹) in aqueous solution, characteristic of the adenine chromophore’s π→π* transition. The absorbance ratio A250/A260 ≈ 0.78 and A280/A260 ≈ 0.20 indicate purity, with deviations suggesting contamination by adenosine triphosphate or adenosine monophosphate [6].
Mass Spectrometry:Electrospray Ionization Mass Spectrometry (ESI-MS) in negative mode shows key fragments:
Table 1: Analytical Specifications of Adenosine 5'-Diphosphate Disodium Salt
Parameter | Value | Method | Source |
---|---|---|---|
HPLC Purity | >93.0% (anhydrous basis) | Reverse-phase HPLC | [7] |
Optical Rotation (α) | –29.6 ± 1° (c=0.5%, 0.5M Na₂HPO₄) | Polarimetry | [1] [3] |
UV λmax | 259 nm (pH 7.0) | UV-Vis Spectroscopy | [6] |
Crystalline Form:The Tris-buffered ADP salt (tris(hydroxymethyl)methylammonium adenosine 5'-diphosphate dihydrate) crystallizes in the monoclinic space group P2₁, with unit cell dimensions:
Key structural features include:
Amorphous Form:Commercial ADP-Na₂ typically exists as a hygroscopic powder without long-range order. X-ray powder diffraction shows broad halos at 2θ ≈ 15°, 25°, and 30° (CuKα radiation), indicating short-range diphosphate-adenine stacking. This form exhibits higher solubility but lower thermodynamic stability than crystalline forms [7].
Table 2: Conformational Comparison of Adenosine 5'-Diphosphate Disodium Salt
Conformational Parameter | Crystalline Tris Salt | Disodium Salt (Predicted) |
---|---|---|
Glycosidic Bond (χ) | anti (≈180°) | anti (≈180°) |
Ribose Puckering | C2'-endo-C3'-exo (P ≈ 162°) | C3'-endo (P ≈ 18°) |
C4'–C5' Torsion | gauche-gauche (≈60°) | gauche-trans (≈180°) |
O–P–O–P Torsion | Eclipsed (≈0°) | Staggered (≈120°) |
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